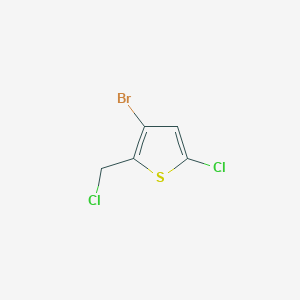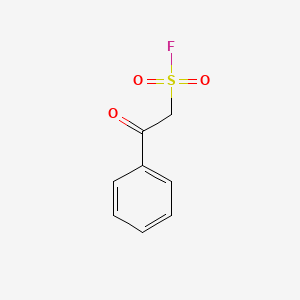
2-Oxo-2-phenylethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S It is characterized by the presence of a sulfonyl fluoride group attached to a phenylethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethane-1-sulfonyl fluoride typically involves the reaction of phenylethanesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride in the presence of a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chloride with fluoride, yielding the desired sulfonyl fluoride compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the choice of fluorinating agents and solvents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such processes.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Polar aprotic solvents like DMF, acetonitrile, and dichloromethane are often used to facilitate reactions.
Catalysts: In some cases, catalysts such as tertiary amines or phase-transfer catalysts can be employed to enhance reaction rates.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Oxo-2-phenylethane-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl fluoride groups into organic molecules, which can be further transformed into various functional groups.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as enzyme inhibitors, particularly targeting serine proteases and other enzymes with nucleophilic active sites.
Chemical Biology: It is used in the development of chemical probes for studying biological systems, including the labeling and modification of proteins.
Materials Science: The compound is explored for its potential in the synthesis of novel materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-Oxo-2-phenylethane-1-sulfonyl fluoride exerts its effects is primarily through the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, making it reactive towards nucleophiles such as amino acids in proteins. This reactivity allows it to modify enzymes and other biomolecules, thereby altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in reactivity but with a simpler structure.
Trifluoromethanesulfonyl Fluoride: More reactive due to the presence of electron-withdrawing trifluoromethyl groups.
Benzenesulfonyl Fluoride: Similar aromatic structure but lacks the ethane linkage.
Uniqueness
2-Oxo-2-phenylethane-1-sulfonyl fluoride is unique due to its specific combination of a phenyl group and an ethane linkage, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in certain synthetic and biological applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C8H7FO3S |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-oxo-2-phenylethanesulfonyl fluoride |
InChI |
InChI=1S/C8H7FO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
KAEYZVCQVYUARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


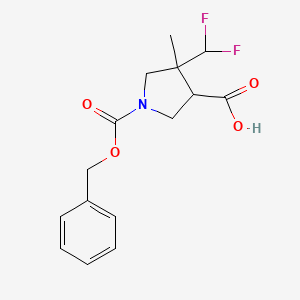

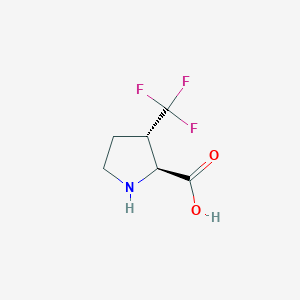
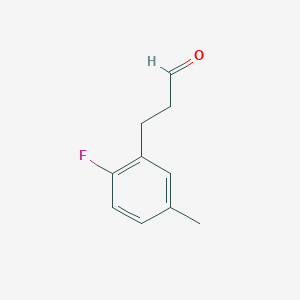
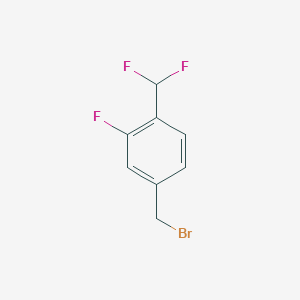
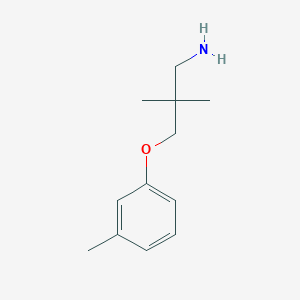

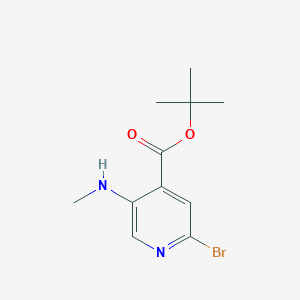
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)

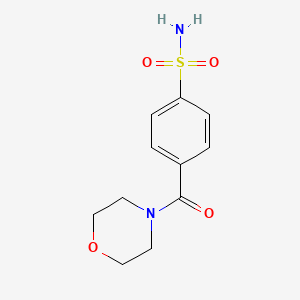
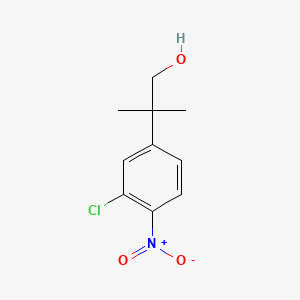
![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)
